![molecular formula C12H10F3N3O2 B2801783 ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1206072-96-9](/img/structure/B2801783.png)
ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
The compound “ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate” is a type of triazole derivative . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are known for their versatile biological activities . They can bind in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of triazole derivatives involves designing and characterizing a series of novel triazole-pyrimidine-based compounds . The characterization process includes mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
Triazole compounds have a unique molecular structure that includes two carbon and three nitrogen atoms in a five-membered aromatic azole chain . This structure allows them to readily bind with a variety of enzymes and receptors in the biological system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazole derivatives are complex and require careful control of conditions . The reaction mixture is typically cooled to room temperature and diluted with diethyl ether .Scientific Research Applications
Pharmaceutical Intermediates
®-1-[4-(Trifluoromethyl)phenyl]ethanol: , derived from the reduction of 4-(trifluoromethyl)acetophenone, serves as an essential pharmaceutical intermediate. It plays a crucial role in the synthesis of chemokine CCR5 antagonists. These antagonists are potential therapeutic agents for various diseases, including HIV infection and inflammation .
Kinetic Resolution
Enantiopure alcohols are valuable building blocks in pharmaceutical synthesis. Researchers have achieved kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers through lipase-catalyzed transesterification in organic solvents. Lipase PS from Pseudomonas cepacia demonstrated excellent performance in this process, using vinyl acetate as the acyl donor in isooctane .
Fluorescent Chemosensors
4-(Trifluoromethyl)phenyl isocyanate: has been employed in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors. These sensors detect specific analytes or ions based on changes in fluorescence intensity. The amidourea-based sensor derived from this compound shows promise for anion detection .
Sorafenib Derivatives
The IUPAC name of sorafenib , an FDA-approved drug for advanced hepatocellular carcinoma (primary liver cancer), includes a trifluoromethyl group. Sorafenib’s structure contains a 4-(trifluoromethyl)phenyl moiety, which contributes to its pharmacological activity. This compound exemplifies the clinical application of trifluoromethyl-containing molecules .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to affect a wide range of biochemical pathways . These pathways and their downstream effects contribute to the diverse biological activities of these compounds.
Result of Action
Similar compounds have shown significant biological activities, such as antiviral, anti-inflammatory, and anticancer effects . This suggests that “ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate” might have similar effects.
Safety and Hazards
While specific safety and hazard information for “ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate” is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Future Directions
Triazole derivatives have a wide range of pharmacological activities, making them a promising area for future research . They have potential applications in the treatment of various neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is also a potential future direction .
properties
IUPAC Name |
ethyl 1-[4-(trifluoromethyl)phenyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-2-20-11(19)10-7-18(17-16-10)9-5-3-8(4-6-9)12(13,14)15/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPNWRKRGPNDMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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